2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester

Descripción

Structure and Properties

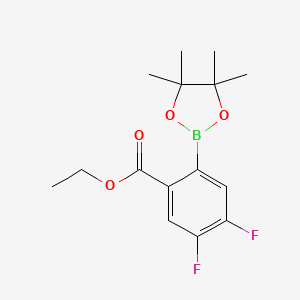

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester is a boronic ester derivative characterized by an ethoxycarbonyl group at the 2-position and fluorine atoms at the 4- and 5-positions of the phenyl ring. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its utility in cross-coupling reactions such as Suzuki-Miyaura couplings . Its molecular formula is C₁₅H₁₈BF₂O₄, with a molecular weight of 309.12 g/mol (calculated based on analogous compounds in ). The compound is primarily used in medicinal chemistry and materials science for constructing complex aromatic systems, particularly in synthesizing fluorinated bioactive molecules .

Synthesis

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, bromo-ester precursors react with boronic esters under conditions similar to those described in : using palladium catalysts (e.g., PdCl₂(PPh₃)₂), potassium carbonate as a base, and a dioxane/water solvent system at elevated temperatures (90°C). Purification via silica gel chromatography yields the target compound .

Propiedades

IUPAC Name |

ethyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BF2O4/c1-6-20-13(19)9-7-11(17)12(18)8-10(9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIZTURUCKHPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OCC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Protodeboronation: In the presence of protic solvents or acids, the boronic ester can undergo protodeboronation, leading to the formation of the corresponding phenol.

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Common Reagents and Conditions:

Catalysts: Palladium(0) or palladium(II) complexes

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvents: Tetrahydrofuran (THF), ethanol, or water

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Phenols: Formed via protodeboronation or oxidation

Aplicaciones Científicas De Investigación

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing drugs for cancer therapy, particularly in boron neutron capture therapy (BNCT).

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with diols and other biomolecules.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to undergo various functionalization reactions.

Mecanismo De Acción

The primary mechanism of action for 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts. This process involves the transfer of the boron-bound aryl group to the palladium center, followed by reductive elimination to form the desired biaryl product.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester with structurally related boronic esters, emphasizing substituent effects, molecular properties, and applications.

Key Research Findings

Electronic and Steric Effects: The ethoxycarbonyl group at the 2-position increases electron-withdrawing effects, activating the boronic ester for cross-coupling reactions. This contrasts with methoxycarbonyl analogs (), where reduced steric bulk may accelerate reaction kinetics but lower stability . Fluorine atoms at the 4- and 5-positions significantly enhance electrophilicity, improving reactivity in Suzuki-Miyaura couplings compared to mono-fluoro or non-fluoro analogs (e.g., 3,5-difluorophenylboronic acid pinacol ester lacks the ethoxycarbonyl group, limiting its versatility) .

Applications in Drug Discovery: Fluorinated boronic esters like this compound are critical in synthesizing tricyclic topoisomerase inhibitors (). Their dual fluorine atoms improve binding affinity to enzymatic targets compared to non-fluorinated analogs . The cyclopropyl-substituted analog () demonstrates reduced reactivity in aqueous conditions due to steric shielding, making it less suitable for hydrophilic drug candidates .

Synthetic Challenges :

- Compounds with carboxylic acid groups () require protection/deprotection strategies during synthesis, complicating large-scale production. In contrast, the ethoxycarbonyl group in the target compound simplifies handling .

Actividad Biológica

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester is an organoboron compound widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its biological activity is of significant interest due to its applications in drug development and material science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C15H19BF2O4

- Molecular Weight : 312.116 g/mol

- CAS Number : 1334164-30-5

- Purity : >97%

The primary mode of action for this compound involves:

- Formation of Carbon-Carbon Bonds : It facilitates the formation of carbon-carbon bonds through protodeboronation during Suzuki-Miyaura reactions.

- Biochemical Pathways : The compound plays a crucial role in synthesizing various pharmaceuticals and agrochemicals, impacting pathways related to cancer treatment and drug delivery systems .

Anticancer Properties

Research indicates that boron-containing compounds, including this ester, have potential applications in cancer therapy, particularly in Boron Neutron Capture Therapy (BNCT). The difluoro substituents may enhance the compound's reactivity with biological targets, promoting selective cytotoxicity against cancer cells .

Drug Delivery Systems

The ability of this compound to form stable complexes with diols allows for its use in drug delivery systems. This property is crucial for improving the bioavailability and efficacy of therapeutic agents.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the efficacy of various boron compounds, including this compound, against different cancer cell lines.

- Results showed significant cytotoxic effects at specific concentrations, indicating its potential as a chemotherapeutic agent.

-

Application in Drug Development :

- Researchers investigated the use of this compound in synthesizing novel boron-containing drugs aimed at enhancing therapeutic outcomes in cancer treatment.

- The study highlighted the compound's ability to improve drug solubility and stability, leading to better pharmacokinetic profiles.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Hydrolysis Sensitivity : It is susceptible to hydrolysis at physiological pH, which can affect its stability and bioavailability.

- Environmental Influence : Factors such as pH and temperature significantly influence the compound's reactivity and stability during biological applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains both ethoxycarbonyl and difluoro groups enhancing reactivity |

| Phenylboronic Acid Pinacol Ester | Structure | Lacks difluoro substituents |

| 2-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester | Structure | Contains methoxy instead of ethoxy group |

Q & A

Advanced Research Question: How do electronic effects of the ethoxycarbonyl and difluoro substituents influence regioselectivity during boronation?

Methodological Answer: The electron-withdrawing ethoxycarbonyl group directs boronation to the para position, while the 4,5-difluoro substituents may sterically hinder access to certain positions. To resolve ambiguities:

- Perform computational modeling (DFT) to map electron density and steric maps of the aryl ring.

- Compare experimental results with ortho/meta/para-substituted analogs (e.g., ).

- Use ¹¹B NMR to track boron localization and X-ray crystallography to confirm regiochemistry .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Advanced Research Question: How can researchers address discrepancies in purity assessments between GC, HPLC, and elemental analysis?

Methodological Answer:

- Source Identification : GC may fail to detect non-volatile impurities, while HPLC might miss isomeric boronate byproducts.

- Cross-Validation : Combine techniques:

Basic Question: What are the stability and storage requirements for this boronate ester?

Methodological Answer:

Advanced Research Question: How do temperature and solvent choice affect long-term stability in catalytic applications?

Methodological Answer:

- Accelerated Aging Studies : Incubate aliquots in DMSO, THF, or DMF at 25°C/40°C for 1–4 weeks. Monitor decomposition via HPLC and kinetic studies.

- Solvent Effects : Polar aprotic solvents (DMSO) accelerate hydrolysis; use anhydrous THF for reaction matrices.

- Stabilizers : Additives like BHT (0.1%) may mitigate radical-induced degradation .

Basic Question: What are common applications of this compound in organic synthesis?

Methodological Answer:

Advanced Research Question: How does the difluoro motif influence reactivity in photoinduced C–B bond activation?

Methodological Answer:

- Mechanistic Probes : Compare reaction rates under UV light (365 nm) with non-fluorinated analogs. Fluorine’s electron-withdrawing effect may polarize the B–O bond, enhancing photolability.

- Quantum Yield Analysis : Use laser flash photolysis to measure bond cleavage efficiency. Correlate with Hammett parameters of substituents .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coat. Use in a fume hood due to potential boronate dust inhalation.

- Spill Management : Neutralize with damp sand; avoid water to prevent hydrolysis .

Advanced Research Question: How to mitigate risks during large-scale reactions involving volatile byproducts?

Methodological Answer:

- Byproduct Trapping : Install cold traps (–78°C) to capture volatile pinacol or fluoride species.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., HF gas) .

Basic Question: How to resolve contradictions in reported catalytic efficiencies for Suzuki couplings using this boronate?

Methodological Answer:

Advanced Research Question: Can kinetic isotope effects (KIE) elucidate rate-limiting steps in couplings with deuterated partners?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.